2-Chloro-5-iodopyridine
Overview
Description
2-Chloro-5-iodopyridine is a halo-substituted pyridine with the molecular formula C5H3ClIN. It is a crystalline powder or flakes that range in color from off-white to yellow-beige . This compound is used as a reagent in various chemical syntheses, including the multi-step synthesis of (±)-epibatidine .
Scientific Research Applications
2-Chloro-5-iodopyridine is utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of complex organic molecules, such as (±)-epibatidine.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Safety and Hazards
2-Chloro-5-iodopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is primarily used as a reagent in the synthesis of various compounds . The specific targets of this compound can vary depending on the context of its use in chemical reactions.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it can be used in the Suzuki coupling reaction with phenylboronic acid dimethyl ester to synthesize 2-Chloro-5-phenylpyridine . In this reaction, the iodine atom in this compound is replaced by a phenyl group, resulting in the formation of the new compound.
Biochemical Pathways
As a chemical reagent, this compound is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the Suzuki coupling reaction, it participates in the palladium-catalyzed cross-coupling reaction, which is a key pathway in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the specific chemical reactions it is used in. For instance, in the synthesis of 2-Chloro-5-phenylpyridine, it contributes to the formation of a new carbon-carbon bond, leading to the creation of a new compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its reactivity in chemical reactions can be affected by the presence of catalysts, the concentration of reactants, and the reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-iodopyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and Heck coupling. These interactions are crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes .
Preparation Methods
2-Chloro-5-iodopyridine can be synthesized through several methods. One common synthetic route involves the iodination of 2-chloropyridine. This process typically includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration reactions.
Reduction: The nitrated product undergoes reduction reactions.
Diazotization: The reduced product is then diazotized.
Iodination: Finally, the diazotized product is iodinated to yield this compound.
Chemical Reactions Analysis
2-Chloro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester to form 2-Chloro-5-phenylpyridine.
Heck Coupling Reactions: It can react with N-protected 2-azabicyclo[2.2.1]hept-5-enes to form exo-5- and exo-6-(6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes.
Formation of Diaryliodonium Salts: It can be used in the synthesis of substituted diaryliodonium salts.
Comparison with Similar Compounds
2-Chloro-5-iodopyridine can be compared with other halo-substituted pyridines, such as:
2-Iodopyridine: This compound has a similar structure but lacks the chlorine atom.
3-Iodopyridine: This isomer has the iodine atom at the third position and is used in the synthesis of pyridine alkaloids.
2-Chloro-5-phenylpyridine: Formed via Suzuki coupling reactions, this compound is used in various organic syntheses.
This compound is unique due to its dual halogen substitution, which provides it with distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
2-chloro-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGCWXSNYKKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402837 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69045-79-0 | |
Record name | 2-Chloro-5-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-5-iodopyridine a useful building block in organic synthesis?
A: this compound is a versatile reagent due to the differing reactivity of the chlorine and iodine substituents. [, , ] This allows for regioselective reactions, meaning chemists can choose which substituent to target for a specific transformation. This is particularly useful in building more complex molecules in a controlled manner, as demonstrated in the synthesis of pyridin-3-yl C-nucleosides. []
Q2: What type of reactions have been explored with this compound using palladium catalysis?
A: Research has shown that this compound readily undergoes palladium-catalyzed cross-coupling reactions. [, ] Specifically, it participates in aminations, where the iodine atom is selectively replaced with an amine group, while the chlorine atom remains intact. [, ] This selectivity is key for further modifications and elaborations of the molecule. Additionally, it has been employed in Heck reactions, showcasing its versatility in constructing diverse chemical structures. []
Q3: What challenges are associated with palladium-catalyzed aminations of this compound and how are they addressed?
A: Achieving efficient palladium-catalyzed aminations on this compound requires careful consideration of reaction conditions. [, ] One challenge is the potential for competing reactions or slow reaction rates. Studies have found that using a large excess of cesium carbonate (Cs2CO3) in combination with a suitable palladium catalyst, such as Pd-BINAP, is crucial for accelerating the desired amination and achieving good selectivity. [, ]
Q4: Beyond C-nucleosides, what other applications might stem from the use of this compound in synthesis?
A: The regioselective functionalization of this compound opens doors to various applications. [, , ] For instance, it has been utilized in the synthesis of a tetracyclic oxanorbornane scaffold. [] This scaffold holds potential in medicinal chemistry due to its rigidity and high oxygen content, which could be beneficial for drug design and development. Further exploration of this compound's reactivity could lead to the development of new materials, catalysts, or biologically active compounds.
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